molecular formula C16H18N2O2 B7461356 2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione

2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione

Cat. No. B7461356
M. Wt: 270.33 g/mol
InChI Key: XTEQIXNLGOMYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as phthalimide or 1,3-dioxoisoindoline and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been reported to have anticonvulsant and antitumor activities.
Biochemical and Physiological Effects:
2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione has been reported to have various biochemical and physiological effects. It has been shown to exhibit anticonvulsant, anti-inflammatory, and antitumor activities. The compound has also been reported to have antioxidant and antimicrobial activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione in lab experiments include its ease of synthesis and availability. The compound is also relatively stable and can be stored for extended periods. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione. One direction is to explore the potential of the compound as a drug candidate for the treatment of various diseases, including epilepsy, cancer, and inflammation. Another direction is to investigate the mechanism of action of the compound and its interactions with various enzymes and receptors. The development of new synthetic methods for the compound and its derivatives is also an area of future research. Additionally, the use of the compound in the development of new materials, including polymers and liquid crystals, is an area of interest.

Synthesis Methods

2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione can be synthesized using various methods, including the reaction of phthalic anhydride with ammonia, ammonium carbonate, or urea. Another method involves the reaction of phthalic anhydride with an amine in the presence of a catalyst. The compound can also be synthesized using a one-pot reaction of phthalic anhydride, primary amine, and acetic anhydride.

Scientific Research Applications

2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione has been used in various scientific research applications, including as a precursor for the synthesis of various organic compounds. It has also been used as a building block for the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and antitumor agents. The compound has also been used in the development of new materials, including polymers and liquid crystals.

properties

IUPAC Name

2-phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15-14-10-11-6-4-5-9-13(11)18(14)16(20)17(15)12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEQIXNLGOMYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3N2C(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.